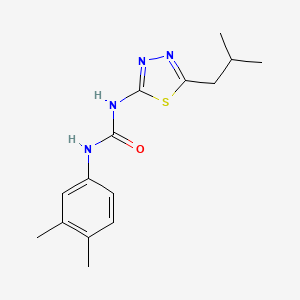
N-(5-chloro-2-pyridinyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is a chemical compound that belongs to the family of herbicides. It is commonly known as pyroxasulfone and is used to control weeds in agricultural fields. Pyroxasulfone has gained popularity in recent years due to its high efficacy and low toxicity.
Mecanismo De Acción
Pyroxasulfone works by inhibiting the growth of weeds. It does this by interfering with the biosynthesis of carotenoids, which are essential pigments for photosynthesis. This leads to the accumulation of toxic intermediates, which ultimately causes the death of the weed.
Biochemical and Physiological Effects:
Pyroxasulfone has been shown to have a low toxicity to non-target organisms, including humans and animals. It is rapidly metabolized in the body and excreted in the urine. Pyroxasulfone has also been shown to have a low potential for bioaccumulation in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyroxasulfone has several advantages for lab experiments. It is highly effective against a wide range of weeds, making it a valuable tool for weed control research. Pyroxasulfone also has a low toxicity to non-target organisms, making it safe to use in lab experiments. However, pyroxasulfone can be expensive to synthesize, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for pyroxasulfone research. One area of interest is the development of new formulations that can improve the efficacy of pyroxasulfone. Another area of interest is the study of pyroxasulfone's impact on soil microbial communities. Finally, there is a need for further research on the environmental impact of pyroxasulfone, particularly on non-target organisms.
Métodos De Síntesis
Pyroxasulfone is synthesized by a multistep reaction process. The first step involves the chlorination of 2,4-dichloro-6-methylphenol to form 2,4-dichloro-6-methylphenol-3,5-dimethylpyrazole. The second step involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2,4-dichloro-6-methylphenol-3,5-dimethylpyrazole to form N-(5-chloro-2-pyridinyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide, which is pyroxasulfone.
Aplicaciones Científicas De Investigación
Pyroxasulfone has been extensively studied for its weed control properties. It has been shown to be effective against a wide range of weeds, including those that are resistant to other herbicides. Pyroxasulfone has also been studied for its environmental impact. It has been shown to have a low toxicity to non-target organisms and is not persistent in the environment.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-8-4-10(16)5-11(17)14(8)21-7-13(20)19-12-3-2-9(15)6-18-12/h2-6H,7H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTYRCURYVSTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=NC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B5823917.png)


![1-[(2,3,4-trimethylphenyl)sulfonyl]azepane](/img/structure/B5823930.png)


amino]ethanol](/img/structure/B5823949.png)

![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)




